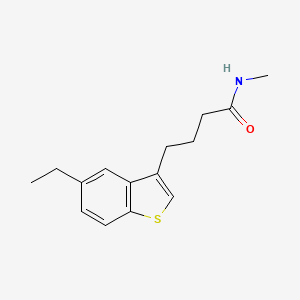
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is a chemical compound known for its role as a melatonin receptor antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5-position of the benzothiophene ring through alkylation reactions.
Attachment of the Butanamide Moiety: The butanamide group is attached to the benzothiophene core via amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the reactivity of benzothiophene derivatives.
Biology: The compound is investigated for its effects on melatonin receptors and circadian rhythms.
Medicine: Research explores its potential as a therapeutic agent for disorders related to melatonin dysregulation, such as sleep disorders and depression.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by acting as a melatonin receptor antagonist. It binds to melatonin receptors (MT1 and MT2) with high affinity, blocking the action of melatonin. This interaction affects various physiological processes, including sleep-wake cycles and mood regulation.
Comparison with Similar Compounds
Similar Compounds
Agomelatine: Another melatonin receptor antagonist with antidepressant properties.
Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.
Tasimelteon: A melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is unique due to its specific binding affinity for melatonin receptors and its potential applications in both research and therapeutic contexts. Unlike melatonin receptor agonists, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic benefits.
Properties
CAS No. |
674773-02-5 |
|---|---|
Molecular Formula |
C15H19NOS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-(5-ethyl-1-benzothiophen-3-yl)-N-methylbutanamide |
InChI |
InChI=1S/C15H19NOS/c1-3-11-7-8-14-13(9-11)12(10-18-14)5-4-6-15(17)16-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
LFNMYGMSWBAPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2CCCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
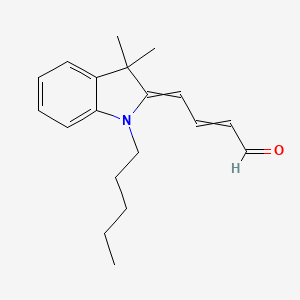

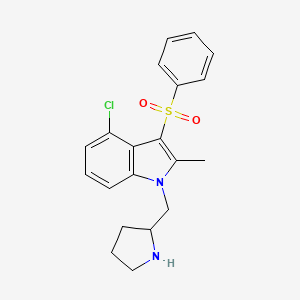
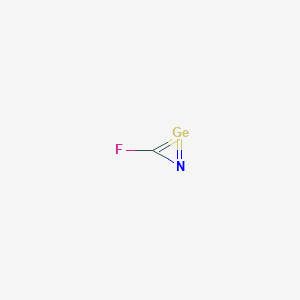
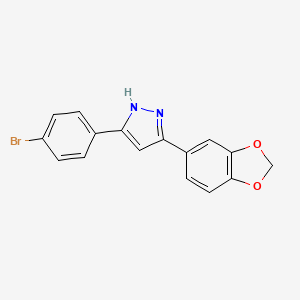
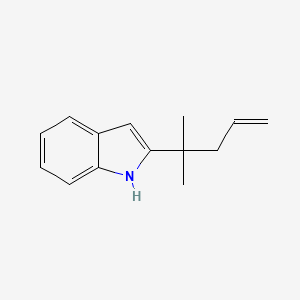
![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)
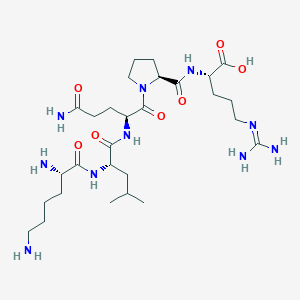
![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
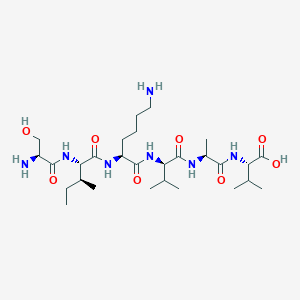
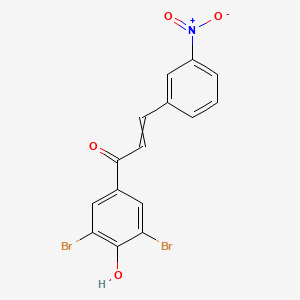
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
